Cas no 2138296-38-3 (1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one)

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one is a spirocyclic acrylamide derivative with potential applications in medicinal chemistry and drug discovery. Its unique structural framework, featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core, provides a rigid scaffold that can enhance binding selectivity and metabolic stability in bioactive compounds. The prop-2-en-1-one (acrylamide) moiety offers a reactive handle for further functionalization, making it a versatile intermediate for covalent inhibitor design or polymerizable substrates. This compound’s balanced lipophilicity and sp3-rich character may improve solubility and pharmacokinetic properties in drug candidates. Its synthetic utility lies in its ability to serve as a key building block for the development of targeted small-molecule therapeutics.
1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one structure
2138296-38-3 structure
Product Name:1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one
CAS No:2138296-38-3
MF:C11H18N2O2
MW:210.272822856903
CID:6414989
PubChem ID:162762111
Update Time:2025-06-13

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-703350
    • 2138296-38-3
    • 1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one
    • 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one
    • Inchi: 1S/C11H18N2O2/c1-2-10(14)13-7-8-15-11(9-13)3-5-12-6-4-11/h2,12H,1,3-9H2
    • InChI Key: ZDRKDOGJOSRBOG-UHFFFAOYSA-N
    • SMILES: O1CCN(C(C=C)=O)CC21CCNCC2

Computed Properties

  • Exact Mass: 210.136827821g/mol
  • Monoisotopic Mass: 210.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 41.6Ų

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-703350-1.0g
1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one
2138296-38-3
1g
$0.0 2023-06-06

Additional information on 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one

Introduction to 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one (CAS No. 2138296-38-3)

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique spirocyclic framework and potential biological activities. The compound, identified by its CAS number 2138296-38-3, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and therapeutic development. Its molecular architecture, featuring a spirocyclic core linked to an acrylate moiety, suggests a high degree of conformational flexibility and the ability to interact with biological targets in multiple ways.

The spirocyclic structure of 1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl is particularly noteworthy, as spiro compounds often exhibit enhanced metabolic stability and improved bioavailability compared to their acyclic counterparts. This characteristic makes them attractive candidates for pharmaceutical applications, where long-term efficacy and reduced degradation are critical factors. The presence of both oxygen and nitrogen atoms in the spirocycle further enriches the compound's chemical space, enabling diverse interactions with biological systems.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one and potential biological targets. Studies have indicated that the compound's acrylate group can serve as a versatile pharmacophore, capable of engaging with enzymes, receptors, or other proteins involved in critical cellular pathways. This versatility has opened up avenues for exploring its potential in treating a range of diseases, including inflammatory disorders, neurodegenerative conditions, and metabolic syndromes.

One of the most compelling aspects of 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one is its potential as a scaffold for drug design. By modifying various functional groups within its structure, researchers can fine-tune its pharmacological properties to achieve desired outcomes. For instance, substituting the acrylate moiety with other bioactive groups could enhance its binding affinity or alter its metabolic profile. Such modifications are essential for optimizing drug candidates for clinical use.

The compound's unique structural features also make it an interesting subject for studying molecular recognition processes. The spirocycle's rigid yet flexible nature allows it to adopt multiple conformations, which can be exploited to improve interactions with biological targets. Additionally, the presence of both oxygen and nitrogen atoms provides multiple sites for hydrogen bonding and other non-covalent interactions, further enhancing its binding capabilities.

In light of these properties, 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl}prop-2-en-1-one (CAS No. 2138296-38-3) represents a promising lead compound for further investigation in medicinal chemistry. Its structural complexity and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl presents both challenges and opportunities for synthetic chemists. The construction of the spirocyclic core requires precise control over reaction conditions to ensure high yields and purity. However, recent advances in synthetic methodologies have made it increasingly feasible to access complex molecules like this one efficiently. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the intricate frameworks required.

Once synthesized, 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-4-y}propenone can be subjected to various biochemical assays to evaluate its biological activity. High-throughput screening (HTS) platforms are often employed to rapidly assess the compound's interaction with a wide range of targets. These screens can provide initial insights into its potential therapeutic applications and help prioritize compounds for further study.

The growing interest in spirocyclic compounds in drug discovery is reflected in the increasing number of patents and publications focusing on their development. Companies and academic institutions are actively exploring these molecules as candidates for treating various diseases, recognizing their unique structural advantages over traditional acyclic compounds.

In conclusion, 1-{1-Oxa - 4 , 9 - diazaspiro [ 5 . 5 ] undecan - 4 - yl } prop - 2 - en - 1 - one ( CAS No . 2138296 - 38 - 3 ) is a structurally fascinating compound with significant potential in pharmaceutical research . Its unique spirocyclic framework , combined with its versatile pharmacophoric features , makes it an attractive candidate for further exploration . As synthetic methodologies continue to improve and our understanding of molecular interactions deepens , this compound is poised to make meaningful contributions to drug discovery efforts worldwide .

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